molecular formula C25H41NO7 B1594504 Deltatsine CAS No. 92631-66-8

Deltatsine

Cat. No. B1594504
CAS RN: 92631-66-8
M. Wt: 467.6 g/mol
InChI Key: ZUMVRGDGUZROMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deltatsine is an alkaloid isolated from Delphinium stapeliosum . It has a molecular formula of C25H41NO7 and a molecular weight of 467.603 .


Molecular Structure Analysis

The molecular structure of Deltatsine is quite complex, as indicated by its molecular formula C25H41NO7 . It’s important to note that the structure of a molecule can greatly influence its properties and interactions.

. Its InChI Key is ZUMVRGDGUZROMJ-QNITWFEASA-N . More detailed physical and chemical properties would require specific experimental measurements .

Scientific Research Applications

Gene Expression Analysis

Deltatsine's applications in scientific research primarily involve gene expression analysis. The 2(-Delta Delta C(T)) Method is a prominent technique used in real-time, quantitative PCR experiments for analyzing relative changes in gene expression. This method is advantageous for its convenience and efficiency in comparing gene expression levels between different groups, such as treatment and control samples in various research contexts (Livak & Schmittgen, 2001).

Population Genetics

In population genetics, the ΔK method, often used with the program structure, helps in identifying the most probable number of populations (K) based on genetic data. This method, however, has limitations, such as a bias towards selecting K=2, and requires careful application and reporting, especially in the context of wildlife conservation and management (Cullingham et al., 2020).

Biomedical Research

In the field of biomedical research, Deltatsine's relevance is seen in the context of various studies, particularly those exploring the interactions of different compounds with biological systems. For instance, the interaction of Berberine with human serum albumin was investigated to understand its medicinal properties, where fluorescence spectroscopy and UV-vis absorbance spectroscopy were employed. Such studies reveal the mechanisms of drug action and potential therapeutic applications (Hu, Liu, & Xiao, 2009).

Environmental Toxicology

In environmental toxicology, research has focused on the effects of chemicals like deltamethrin on various organisms. Studies have been conducted to understand how substances like vitamin C and Spirulina platensis can mitigate the toxic effects of deltamethrin in animal models, providing insights into potential protective strategies against chemical toxicity (Abdel-Daim, Abuzead, & Halawa, 2013).

Diagnostic Applications

In diagnostic applications, tests like the epinephrine test for genotyping LQT1, LQT2, and LQT3 forms of congenital long QT syndrome demonstrate Deltatsine's role in advancing diagnostic methodologies. Such tests contribute to the refinement of clinical diagnoses and understanding of genetic disorders (Shimizu et al., 2004).

Soil Science and Agriculture

In soil science and agriculture, research involving Deltatsine has explored the long-term influence of manure and mineral nitrogen applications on soil properties. Understanding the impact of different fertilization strategies on soil health and plant growth is crucial for sustainable agricultural practices (Senbayram et al., 2008).

Safety And Hazards

According to the Material Safety Data Sheet (MSDS), Deltatsine should be handled with care to avoid inhalation and contact with eyes and skin . It’s recommended to use it only in areas with appropriate exhaust ventilation .

properties

IUPAC Name

11-ethyl-6,8,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,9,16-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41NO7/c1-6-26-11-22(12-30-2)8-7-16(27)24-14-9-13-15(31-3)10-23(33-5,17(14)18(13)28)25(29,21(24)26)20(32-4)19(22)24/h13-21,27-29H,6-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMVRGDGUZROMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6O)OC)OC)O)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70919039
Record name 20-Ethyl-6,8,16-trimethoxy-4-(methoxymethyl)aconitane-1,7,14-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70919039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deltatsine

CAS RN

92631-66-8
Record name Deltatsine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092631668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-Ethyl-6,8,16-trimethoxy-4-(methoxymethyl)aconitane-1,7,14-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70919039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deltatsine
Reactant of Route 2
Deltatsine
Reactant of Route 3
Deltatsine
Reactant of Route 4
Deltatsine
Reactant of Route 5
Deltatsine
Reactant of Route 6
Deltatsine

Citations

For This Compound
45
Citations
A Alva, M Grandez, A Madinaveitia… - Chemical and …, 2004 - jstage.jst.go.jp
The structures of three new norditerpenoid alkaloids named dehydrodeltatsine (1), 14-O-acetyltakaosamine (2), 18-demethoxypubescenine (3) isolated from the aerial parts of …
Number of citations: 14 www.jstage.jst.go.jp
BS Joshi, JA Glinski, HP Chokshi, C Szu-Ying… - …, 1984 - repository.ias.ac.in
Deltatsine, a new C19- diterpenoid alkaloid from Delphinium tatsienense Franch - Publications of the IAS Fellows … Deltatsine, a new C 19 - diterpenoid alkaloid from …
Number of citations: 35 repository.ias.ac.in
LP Yan, DL Chen, FP Wang - Chinese Journal of Organic Chemistry, 2007 - sioc-journal.cn
Two new C 19-diterpenoid alkaloids, campylocine (1) and campylotine (2), along with five known alkaloids, delbrunine (3), talassimine (4), talassamine (5), deltatsine (6) and delbonine (…
Number of citations: 8 sioc-journal.cn
S Suzgec, L Bitis, U Sozer, H Ozcelik, J Zapp… - Chemistry of natural …, 2009 - Springer
… 11–13 (petroleum ether–CHCI 3 50:50 to 30:70) (282 mg) were combined and chromatographed on a SiO 2 rotor with petroleum ether–CHCl 3 –MeOH mixtures to give deltatsine (13, …
Number of citations: 10 link.springer.com
PM Shrestha, A Katz - Journal of natural products, 2004 - ACS Publications
Chemical investigation of the CHCl 3 extracts from the roots of Delphinium scabriflorum has resulted in the isolation of a new diterpenoid alkaloid, 13-(2-methylbutyryl)azitine (1), along …
Number of citations: 21 pubs.acs.org
PM Shrestha, A Katz - Journal of natural products, 2000 - ACS Publications
… 5), 14-deacetylnudicauline (6), ajacine (7), deltatsine (8), delcosine (9), 14-deacetylajadine (10)… the spectral data of deltatsine 11 and other reported spectral values for related alkaloids. …
Number of citations: 23 pubs.acs.org
N Batbayar, S Enkhzaya, J Tunsag, D Batsuren… - Phytochemistry, 2003 - Elsevier
From the aerial parts of four Delphinium species 11 known and 3 new norditerpenoid alkaloids have been isolated: from D. dissectum Huth: delavaine A/B, deoxylycoctonine, …
Number of citations: 25 www.sciencedirect.com
AH Meriçli, F Meriçli, E Doğru, H Özçelik, A Ulubelen - Phytochemistry, 1999 - Elsevier
From the aerial parts of Delphinium carduchorum, we have isolated three known norditerpenoid alkaloids (delcaroline, deltatsine, 18-hydroxy-14-O-methyl-gadesine) and two new …
Number of citations: 13 www.sciencedirect.com
L CHEN - Chinese Traditional and Herbal Drugs, 2018 - pesquisa.bvsalud.org
Objective To investigate the chemical constituents of Delphinium delavayi. Methods The chemical constituents were separated and purified by column chromatography silica gel, ODS, …
Number of citations: 3 pesquisa.bvsalud.org
A Ulubelen, AH Meriçli, F Meriçli, US Kolak, R Ilarslan… - Phytochemistry, 1999 - Elsevier
From the aerial parts of Delphinium crispulum five known norditerpenoid alkaloids, deltatsine, browniine, karakoline, ezochasmanine and isotalatizidine, and the C 20 alkaloid hetisine …
Number of citations: 18 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.